molecular formula C4H5Br2ClO B8339225 2-Bromo-4-chlorobutyryl bromide CAS No. 1719-99-9

2-Bromo-4-chlorobutyryl bromide

Cat. No. B8339225
Key on ui cas rn: 1719-99-9
M. Wt: 264.34 g/mol
InChI Key: LTJVIGPJZUWMNN-UHFFFAOYSA-N
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Patent
US05986107

Procedure details

2-Bromo4-chlorobutyryl bromide (BCBB, 145.7 g, 0.540 mole) was added via an addition funnel to a cold (5° C.), well stirred slurry of 4-aminobenzonitrile (4-ABN, 55.0 g, 0.466 mole), Na3PO4 (42 g, 0.256 mole) and acetonitrile (550 mL) in a 1 liter flask while maintaining a temperature below 30° C. during the addition. The addition funnel was rinsed with acetonitrile (55 mL). Upon completion of the coupling (determined by LC), a 50 wt % solution of NaOH (56 mL, 1.061 mole) was added via an addition funnel while maintaining the reaction temperature below 30° C. Upon completion of the reaction (determined by LC), the slurry was filtered through a pressure filter (10 micron polypropylene filter cloth). The flask and the cake were washed with acetonitrile (256 mL). The filtrate and the wash were combined to afford a solution of 4-(3-bromo-2-oxopyrrolidin-1-yl)benzonitrile in acetonitrile (of about 17 wt %). Qualitative LC analysis showed the product with 91.8 to 95 area % purity.
Quantity
145.7 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
[Compound]
Name
Na3PO4
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:6][CH2:7]Cl)[C:3](Br)=[O:4].[NH2:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=1.[OH-].[Na+]>C(#N)C>[Br:1][CH:2]1[CH2:6][CH2:7][N:9]([C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)[C:3]1=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
145.7 g
Type
reactant
Smiles
BrC(C(=O)Br)CCCl
Name
Quantity
55 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Na3PO4
Quantity
42 g
Type
reactant
Smiles
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature below 30° C.
ADDITION
Type
ADDITION
Details
during the addition
WASH
Type
WASH
Details
The addition funnel was rinsed with acetonitrile (55 mL)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 30° C
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction (determined by LC)
FILTRATION
Type
FILTRATION
Details
the slurry was filtered through a pressure
FILTRATION
Type
FILTRATION
Details
filter
FILTRATION
Type
FILTRATION
Details
(10 micron polypropylene filter cloth)
WASH
Type
WASH
Details
The flask and the cake were washed with acetonitrile (256 mL)

Outcomes

Product
Name
Type
product
Smiles
BrC1C(N(CC1)C1=CC=C(C#N)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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